1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine
Description
1-(Cyclobutylmethyl)-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclobutylmethyl group at position 1 and an amine at position 2. The cyclobutylmethyl group introduces conformational rigidity due to the strained cyclobutane ring, distinguishing it from planar benzyl-based analogues.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4/c8-7-9-5-11(10-7)4-6-2-1-3-6/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
VCIZGLGUELMNAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of cyclobutylmethyl halides with 1,2,4-triazole derivatives under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the triazole, followed by nucleophilic substitution with cyclobutylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclobutylmethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by alkyl halides for substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the corresponding amines or alcohols.
Scientific Research Applications
1-(Cyclobutylmethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclobutylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The substitution pattern on the triazole ring significantly influences molecular properties. Below is a comparative analysis of key analogues:
Key Observations :
- Cyclobutylmethyl vs. Its strained ring may increase metabolic stability but reduce π-π stacking interactions critical for binding to aromatic enzyme pockets .
- Halogen Substituents : Chloro and fluoro groups in benzyl analogues (e.g., 3-chloro, 2-chloro-4-fluoro) enhance lipophilicity and electron-withdrawing effects, which may improve membrane permeability and target affinity .
Anticancer Potential
- Mn(II) Complex with 3-Chlorobenzyl Derivative : A Mn(II) complex of N-(3-chlorobenzylidene)-1H-1,2,4-triazol-3-amine induced G0/G1 cell cycle arrest, elevated ROS levels, and mitochondrial dysfunction in cancer cells .
- Letrozole Comparison : Letrozole, a triazole-based aromatase inhibitor, highlights the therapeutic relevance of triazole derivatives in oncology. The cyclobutylmethyl group in the target compound may offer unique steric interactions for enzyme inhibition, though this requires validation .
Energetic Materials
Nitrogen-rich triazole-tetrazole hybrids (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine) exhibit high heats of formation and detonation velocities, suggesting applications in materials science. The cyclobutylmethyl group’s strain energy could further enhance such properties, though this remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
